2-Propylhept-2-enal
CAS No.: 34880-43-8
Cat. No.: VC21114869
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34880-43-8 |
|---|---|
| Molecular Formula | C10H18O |
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | (Z)-2-propylhept-2-enal |
| Standard InChI | InChI=1S/C10H18O/c1-3-5-6-8-10(9-11)7-4-2/h8-9H,3-7H2,1-2H3/b10-8- |
| Standard InChI Key | GADNZGQWPNTMCH-NTMALXAHSA-N |
| Isomeric SMILES | CCCC/C=C(/CCC)\C=O |
| SMILES | CCCCC=C(CCC)C=O |
| Canonical SMILES | CCCCC=C(CCC)C=O |
Introduction
Physical and Chemical Properties
Basic Identification Data
2-Propylhept-2-enal is an unsaturated aldehyde with distinctive structural features. The table below summarizes the key identification parameters of this compound:
| Parameter | Value |
|---|---|
| CAS Number | 34880-43-8 |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | (Z)-2-propylhept-2-enal |
| Standard InChI | InChI=1S/C10H18O/c1-3-5-6-8-10(9-11)7-4-2/h8-9H,3-7H2,1-2H3/b10-8- |
| Standard InChIKey | GADNZGQWPNTMCH-NTMALXAHSA-N |
| Isomeric SMILES | CCCC/C=C(/CCC)\C=O |
| Canonical SMILES | CCCCC=C(CCC)C=O |
| Synonyms | 2-Propyl-2-hepten-1-al |
Synthesis and Production Methods
Laboratory Synthesis
The primary method for synthesizing 2-Propylhept-2-enal in laboratory settings involves the self-condensation of n-valeraldehyde (n-pentanal). This reaction pathway represents an efficient approach to constructing the carbon framework with the required functional groups. The reaction process typically requires:
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A solid base catalyst, most commonly sodium oxide/aluminum oxide (Na₂O/Al₂O₃)
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Reaction temperature of 120°C
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Nitrogen atmosphere to prevent oxidation
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Pressure of 0.1 MPa
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Reaction duration of approximately 10 hours
This synthetic route produces 2-Propylhept-2-enal with high conversion rates and yields, making it the preferred method for both laboratory and industrial applications.
Industrial Production
Industrial production of 2-Propylhept-2-enal follows similar principles to laboratory synthesis but incorporates optimizations for large-scale manufacturing. The use of solid base catalysts is particularly advantageous in industrial settings due to their:
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Reusability, reducing production costs
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Lower environmental impact compared to liquid alkali catalysts
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Ease of separation from the reaction mixture
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Consistent activity over multiple production cycles
These features make the industrial synthesis of 2-Propylhept-2-enal both economically viable and environmentally responsible. The compound's production has been scaled to meet the demands of various industries, particularly in fragrance and plasticizer manufacturing.
Chemical Reactivity and Reactions
Oxidation Reactions
The aldehyde functional group in 2-Propylhept-2-enal readily undergoes oxidation reactions to form carboxylic acids. These reactions can be carried out using various oxidizing agents, including:
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Potassium permanganate (KMnO₄)
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Chromium trioxide (CrO₃)
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Other transition metal-based oxidants
The primary product of these oxidation reactions is 2-propylheptanoic acid. This transformation is significant in both synthetic organic chemistry and in understanding the metabolic fate of the compound in biological systems.
Reduction Reactions
Reduction of 2-Propylhept-2-enal can occur at either the aldehyde group or the carbon-carbon double bond, depending on the reducing agent and reaction conditions. Common reducing agents include:
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Sodium borohydride (NaBH₄), which selectively reduces the aldehyde group
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Lithium aluminum hydride (LiAlH₄), which can reduce both functional groups
The primary product of aldehyde reduction is 2-propylheptanol, which has its own range of applications in chemical synthesis and industrial processes.
Hydrogenation Reactions
The carbon-carbon double bond in 2-Propylhept-2-enal can undergo hydrogenation to form saturated compounds. This reaction typically requires:
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Catalysts such as palladium on carbon (Pd/C) or nickel (Ni)
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Hydrogen gas (H₂) atmosphere
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Controlled temperature and pressure conditions
Depending on the specific conditions and catalysts, hydrogenation can yield either 2-propylheptanal (if only the double bond is reduced) or 2-propylheptanol (if both the double bond and aldehyde group are reduced). These hydrogenation products serve as important intermediates in various industrial applications.
Applications
Industrial Applications
2-Propylhept-2-enal finds significant use across several industries due to its unique chemical properties and reactivity. Key industrial applications include:
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Fragrance Industry: The compound serves as an intermediate in the production of perfumes and fragrances due to its distinctive aroma profile. Its derivatives contribute to creating complex scent compositions in cosmetics and household products.
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Plasticizers Production: 2-Propylhept-2-enal is utilized in the synthesis of plasticizers, particularly in the production of bis(2-propylheptyl) phthalate (DPHP). These plasticizers are essential additives in PVC and other polymer formulations, enhancing flexibility, durability, and processability.
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Chemical Intermediates: The compound serves as a versatile building block in organic synthesis pathways, contributing to the production of various specialty chemicals with applications in consumer products, industrial processes, and research materials.
Research Applications
Beyond industrial uses, 2-Propylhept-2-enal plays important roles in scientific research:
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Organic Synthesis Studies: Researchers utilize this compound to investigate aldol condensation reactions, optimizing conditions for higher yields and selectivity towards desired products. These studies contribute to advancing synthetic methodologies in organic chemistry.
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Biochemical Investigations: The compound is studied in the context of fatty acid metabolism and the formation of bioactive compounds called oxylipins. These investigations enhance our understanding of fundamental biochemical processes and potential therapeutic interventions.
Biological Activity and Significance
Role in Fatty Acid Metabolism
2-Propylhept-2-enal has been identified as a metabolic by-product in the breakdown of unsaturated fatty acids. This connection to lipid metabolism highlights its relevance in biological systems and suggests potential roles in:
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Energy metabolism pathways
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Membrane lipid turnover
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Cellular signaling processes
The presence of this compound in metabolic pathways indicates its integration within complex biological systems rather than merely existing as an exogenous substance.
Oxylipin Formation
Research indicates that 2-Propylhept-2-enal is involved in the formation of oxylipins, which are bioactive lipid compounds derived from fatty acids. Oxylipins play crucial roles in:
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Inflammatory responses
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Cell signaling cascades
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Immunomodulatory processes
The pathway from 2-Propylhept-2-enal to oxylipins involves interactions with enzymes that regulate fatty acid metabolism, particularly those that influence the activity of cyclooxygenase enzymes. These enzymes are crucial for converting arachidonic acid into prostaglandins, thereby affecting inflammatory pathways.
Plant Defense Mechanisms
2-Propylhept-2-enal has been identified in certain plant species, most notably in Plectranthus glabratus. This finding suggests that the compound may play a role in:
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Plant defense against pathogens
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Protection against herbivores
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Stress response mechanisms
Studies focusing on Plectranthus glabratus have linked the presence of 2-Propylhept-2-enal to increased resistance against fungal infections, highlighting its potential ecological significance in plant biology.
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